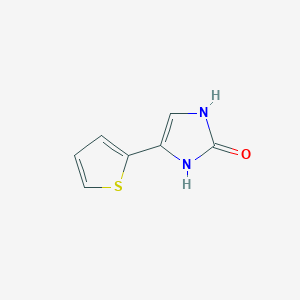![molecular formula C23H16Cl2N4O3S B2974253 1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione CAS No. 852454-08-1](/img/no-structure.png)
1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H16Cl2N4O3S and its molecular weight is 499.37. The purity is usually 95%.
BenchChem offers high-quality 1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Research in organic synthesis has explored the reactions of similar pyrimidine derivatives under various conditions. For instance, Kinoshita et al. (1989) investigated the reactions of dimethyl and chlorophenyl-substituted oxazine-diones with amines, yielding pyrimidines and other products, showcasing the compound's potential in synthesizing diverse chemical entities (Kinoshita et al., 1989). Similarly, compounds with chlorophenyl and methoxy groups have been studied for their crystalline structures and molecular interactions, indicating the importance of such structures in crystal engineering and material science (Low et al., 2004).
Photophysical Properties and Sensing Applications
The design and synthesis of pyrimidine-phthalimide derivatives highlight the utility of pyrimidine structures in developing novel chromophores with aggregation-induced emission (AIE) properties. Yan et al. (2017) synthesized derivatives that exhibited solid-state fluorescence and solvatochromism, demonstrating their potential in pH sensing and as components in logic gates (Yan et al., 2017).
Drug Design and Biological Applications
While direct information on the specified compound's application in drug design or biological studies is limited, the structural motifs of pyrimidine and thienopyrimidine have been extensively researched. These studies often focus on synthesizing derivatives with potential biological activities, including antimicrobial, anti-inflammatory, and antithrombotic properties. For example, compounds based on thienopyrimidine and pyrimidoindole systems have been synthesized and evaluated for their analgesic and anti-inflammatory activities, demonstrating the therapeutic potential of these structures (Santagati et al., 1995).
Molecular Interactions and Crystal Engineering
Studies on pyrimidine derivatives also delve into their molecular interactions and crystal structures. For instance, Trilleras et al. (2009) investigated the molecular and crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, revealing insights into hydrogen bonding and stacking interactions crucial for crystal engineering (Trilleras et al., 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of a pyrido[1,2-a]pyrimidine-2,4-dione with a thieno[2,3-d]pyrimidine-2,4-dione, followed by the addition of a chlorophenyl group and a chloro group to the resulting compound.", "Starting Materials": [ "4-oxopyrido[1,2-a]pyrimidine-2-carbaldehyde", "5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione", "4-chlorophenylboronic acid", "7-chloro-2-iodo-4-oxopyrido[1,2-a]pyrimidine" ], "Reaction": [ "The 4-oxopyrido[1,2-a]pyrimidine-2-carbaldehyde is reacted with 7-chloro-2-iodo-4-oxopyrido[1,2-a]pyrimidine in the presence of a palladium catalyst to form the desired pyrido[1,2-a]pyrimidine-2,4-dione.", "The thieno[2,3-d]pyrimidine-2,4-dione is then added to the pyrido[1,2-a]pyrimidine-2,4-dione in the presence of a base to form the desired compound.", "The resulting compound is then reacted with 4-chlorophenylboronic acid in the presence of a palladium catalyst to add the chlorophenyl group.", "Finally, the chloro group is added to the compound using a chlorinating agent such as thionyl chloride." ] } | |
Número CAS |
852454-08-1 |
Nombre del producto |
1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
Fórmula molecular |
C23H16Cl2N4O3S |
Peso molecular |
499.37 |
Nombre IUPAC |
1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H16Cl2N4O3S/c1-12-13(2)33-22-20(12)21(31)29(17-6-3-14(24)4-7-17)23(32)28(22)11-16-9-19(30)27-10-15(25)5-8-18(27)26-16/h3-10H,11H2,1-2H3 |
Clave InChI |
SIGKRWXSNCWVSF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=O)N4C=C(C=CC4=N3)Cl)C5=CC=C(C=C5)Cl)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-chlorophenyl)vinyl]-N-(3-pyridylmethyl)amine hydroiodide](/img/structure/B2974171.png)

![2-[(3-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2974174.png)

![2-Chloro-N-[[2,5-difluoro-4-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2974176.png)


![[5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanol](/img/structure/B2974184.png)

![(2-Chloro-1,3-thiazol-5-yl)methyl 4-[(4-methylpiperidino)sulfonyl]phenyl ether](/img/structure/B2974187.png)

![N-[4-[4-[(4-Methylpyrazol-1-yl)methyl]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2974191.png)
